molecular formula C11H7NOS B3354800 Thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-51-0

Thiopyrano[3,2-b]indol-4(5H)-one

Cat. No.: B3354800
CAS No.: 61164-51-0
M. Wt: 201.25 g/mol
InChI Key: JRCSGSMKNCATGX-UHFFFAOYSA-N
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Description

Contextualization of the Thiopyranoindole Ring System within Fused Heterocycles

Fused heterocyclic compounds, characterized by the sharing of one or more bonds between at least two rings, form the bedrock of a vast array of natural products and synthetic molecules with profound biological and physical properties. The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is a common component of these fused systems. When fused with a thiopyran ring, a six-membered heterocycle containing a sulfur atom, the resulting thiopyranoindole system marries the electron-rich nature of the indole with the unique stereoelectronic properties of the sulfur-containing ring.

The thiopyranoindole framework can exist in various isomeric forms, depending on the fusion pattern of the indole and thiopyran rings. These include, but are not limited to, thiopyrano[2,3-b]indoles, thiopyrano[3,4-b]indoles, and the subject of this article, the thiopyrano[3,2-b]indole system. Each isomer presents a distinct spatial arrangement of atoms and functional groups, which in turn dictates its chemical reactivity, physical properties, and biological activity. The thiopyrano[3,2-b]indol-4(5H)-one scaffold is characterized by the fusion of the thiopyran ring at the 2 and 3 positions of the indole core.

Academic Significance of the this compound Scaffold

The academic significance of the this compound scaffold, while not as extensively documented as some of its isomers, lies in its potential as a versatile synthetic intermediate and as a core structure for the development of novel bioactive molecules. The presence of a ketone functional group, a secondary amine within the indole ring, and the sulfur atom in the thiopyran ring offers multiple sites for chemical modification, allowing for the generation of diverse libraries of derivatives.

While specific biological data for this compound is not abundant in publicly accessible literature, the broader class of thiopyranoindoles has shown promise in various therapeutic areas. For instance, derivatives of the related thiopyrano[2,3,4-c,d]indole system have been investigated as potent and selective inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory diseases such as asthma. nih.govmdpi.com Furthermore, other related structures, such as thiopyrano[2,3-e]indol-2-ones, have been synthesized and evaluated for their photochemotherapeutic activity, demonstrating the potential of the thiopyranoindole scaffold in the development of photoactivatable drugs. daneshyari.comnih.gov These findings for related isomers underscore the potential academic and pharmaceutical value of the this compound core.

A known synthetic route to this compound involves the cyclization of 3-(indol-3-ylthio)acrylic acid in the presence of polyphosphoric acid in acetic acid. prepchem.com This method provides a foundational approach for accessing this specific heterocyclic system.

Synthesis of this compound

Reactant Reagents Conditions Product Yield Melting Point
3-(indol-3-ylthio)acrylic acid 10% polyphosphoric acid in acetic acid Room temperature, 65 hours This compound 37.8 g (from 76.7 g reactant) 242°-243°C

Overview of Research Trajectories and Intellectual Challenges

The research trajectories for compounds related to this compound are primarily directed towards the discovery of new therapeutic agents. A significant area of exploration is in the field of oncology. For example, novel thiopyrano[2,3-d]thiazole derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Similarly, thiopyrano[2,3-b]pyridine derivatives have been investigated as potential anticancer agents, with some compounds showing significant inhibitory activity against cancer cell lines. researchgate.net

The development of photochemotherapeutic agents is another prominent research direction. The synthesis of thiopyrano[2,3-e]indol-2-ones as heteroanalogues of angelicin, a known photochemotherapeutic agent, highlights the interest in using the thiopyranoindole scaffold to create new photoactivatable drugs. nih.gov These compounds have shown potent photoantiproliferative activity.

The primary intellectual challenges associated with the this compound scaffold and its derivatives include the development of efficient and stereoselective synthetic methods. The synthesis of fused heterocyclic systems can be complex, often requiring multi-step procedures with careful control of reaction conditions to achieve the desired regiochemistry and stereochemistry. Another challenge lies in the detailed elucidation of the structure-activity relationships (SAR) for this class of compounds. Understanding how different substituents on the thiopyranoindole core influence biological activity is crucial for the rational design of more potent and selective molecules.

Scope and Objectives of Current and Future Research Endeavors

The scope of current and future research on this compound and its analogues is expanding, driven by the continuous search for novel chemical entities with therapeutic potential. Key objectives include:

Exploration of Synthetic Diversity: A primary goal is to develop new synthetic methodologies to access a wider range of substituted this compound derivatives. This includes the use of modern catalytic methods and combinatorial chemistry approaches to generate libraries of compounds for biological screening.

Broadening the Biological Evaluation: While much of the focus has been on anticancer and anti-inflammatory activities for related isomers, future research will likely explore the potential of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and metabolic disorders. The unique electronic and structural features of the scaffold may lead to interactions with a variety of biological targets.

Investigation of Photophysical Properties: Given the interest in related thiopyranoindoles as photochemotherapeutic agents, a detailed investigation of the photophysical properties of this compound and its derivatives is a logical future direction. This could lead to the development of new photosensitizers for photodynamic therapy or fluorescent probes for bioimaging applications.

Computational and Mechanistic Studies: In silico studies, such as molecular docking and quantum chemical calculations, will play an increasingly important role in understanding the interactions of these compounds with biological targets and in predicting the properties of new derivatives. Mechanistic studies to elucidate the mode of action of any biologically active compounds will also be crucial for their further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-thiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-9-5-6-14-11-7-3-1-2-4-8(7)12-10(9)11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSGSMKNCATGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605456
Record name Thiopyrano[3,2-b]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61164-51-0
Record name Thiopyrano[3,2-b]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiopyrano 3,2 B Indol 4 5h One and Its Analogues

Classical and Seminal Cyclization Approaches

The foundational methods for constructing the thiopyrano[3,2-b]indol-4(5H)-one core often rely on well-established cyclization reactions, which have been refined over time for improved efficiency and substrate scope.

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of polycyclic aromatic compounds. masterorganicchemistry.com This powerful reaction has been effectively applied to the synthesis of this compound.

One of the earliest and most direct methods involves the cyclization of 3-(indol-3-ylthio)acrylic acid using a strong acid catalyst. Polyphosphoric acid (PPA) has been a traditional choice for this transformation. prepchem.comhuji.ac.il The reaction proceeds by stirring the acrylic acid derivative in a solution of PPA in acetic acid, leading to the formation of the desired this compound. prepchem.com

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, has emerged as a superior alternative to PPA in many Friedel-Crafts acylations. orgsyn.orgresearchgate.net It offers several advantages, including lower viscosity, easier handling, and often cleaner reaction profiles with milder conditions. orgsyn.orgnih.govresearchgate.net While specific examples for the synthesis of the title compound using Eaton's reagent are not as prominently documented in initial searches, its successful application in a wide range of intramolecular cyclizations suggests its high potential in this context. researchgate.netresearchgate.net The use of Eaton's reagent has been shown to be effective for the synthesis of various heterocyclic systems, including tetrahydroisoquinoline-3-ones and 3-benzazepinones, highlighting its versatility as a cyclizing agent. orgsyn.orgresearchgate.net

Table 1: Comparison of Acid Catalysts in Intramolecular Friedel-Crafts Acylation

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA)Elevated temperatures, often in a co-solvent like acetic acid. prepchem.comReadily available and effective for many cyclizations. prepchem.comhuji.ac.ilHigh viscosity can make stirring and workup difficult. orgsyn.org
Eaton's ReagentRoom temperature or gentle heating, often solvent-free. nih.govresearchgate.netLower viscosity, easier to handle, milder reaction conditions, often cleaner reactions. orgsyn.orgnih.govCan be corrosive and requires careful handling.

Condensation and cycloaddition reactions provide alternative and versatile routes to the this compound scaffold and its thione analogues. These methods often involve the use of indoline-2-thiones as key building blocks. researchgate.net

For instance, the reaction of indoline-2-thiones with suitable dienophiles can lead to the formation of the thiopyran ring through a [4+2] cycloaddition (Diels-Alder) reaction. researchgate.netrsc.org These reactions can be either intermolecular or intramolecular, offering a high degree of control over the final structure. rsc.org The use of in situ generated thiochalcones as dienophiles in reactions with various dienes is a well-established strategy for synthesizing thiopyran derivatives. researchgate.net

Another approach involves the condensation of indoline-2-thiones with reagents that can provide the remaining atoms for the thiopyran ring. These reactions can proceed through various mechanisms, including initial Michael additions followed by cyclization.

Modern and Mechanistically Diverse Synthesis Pathways

More contemporary approaches to the synthesis of this compound and its analogues focus on efficiency, atom economy, and the generation of molecular complexity in fewer steps. These methods often employ multi-component reactions, metal catalysis, and domino reaction sequences.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.neterciyes.edu.tr This strategy offers significant advantages in terms of time, resource, and energy savings. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently detailed, the principles of MCRs have been widely applied to the synthesis of various indole-containing heterocycles. researchgate.neterciyes.edu.trnih.gov For example, a one-pot, three-component synthesis of gramine (B1672134) derivatives has been achieved through the reaction of indole (B1671886), an aromatic aldehyde, and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr Similarly, the synthesis of furan-2(5H)-one derivatives containing indole fragments has been accomplished via a telescoped multicomponent reaction of indole, an arylglyoxal, and Meldrum's acid. researchgate.net These examples underscore the potential for developing novel MCRs for the efficient construction of the this compound scaffold.

The development of MCRs for thiazole (B1198619) derivatives, which are also sulfur-containing heterocycles, further illustrates the power of this approach. nih.govnih.gov These reactions often proceed through a cascade of events, including Michael additions, eliminations, and intramolecular cyclizations. nih.gov

Transition metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. Gold and rhodium catalysts, in particular, have shown remarkable efficacy in promoting complex cyclization and rearrangement reactions.

Gold(III)-catalyzed reactions have been successfully employed for the synthesis of related pyrano[4,3-b]indol-1(5H)-ones through a 6-endo-dig cycloisomerization of 2-alkynyl-indole-3-carboxylic acids. nih.gov This methodology demonstrates excellent regioselectivity and functional group compatibility under mild conditions. nih.gov A similar strategy involving a gold(III) chloride catalyzed cycloisomerization of 3-ethynyl-indole-2-carboxylic acid has been used to synthesize pyrano[3,4-b]indol-1(9H)-ones. nih.govresearchgate.net The application of gold nanoparticle-catalyzed reactions has also been explored for the synthesis of related heterocyclic structures. mdpi.com

Rhodium-catalyzed cycloaddition reactions offer another powerful tool for the synthesis of fused indole systems. A rhodium-catalyzed [2+2+2]-cycloaddition of alkynyl-ynamides with carbon disulfide has been reported for the synthesis of indoloannulated thiopyranethiones, which are thione analogues of the target compound. scirp.org This reaction allows for the simultaneous construction of both the pyrrole (B145914) and thiopyranethione rings. scirp.org Rhodium-catalyzed intramolecular cyclizations have also been developed for the synthesis of thiodihydropyrans. rsc.org Furthermore, rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes have been shown to be a highly efficient route to cyclopentadienones. organic-chemistry.org

Table 2: Overview of Metal-Catalyzed Synthetic Approaches

Metal CatalystReaction TypeKey FeaturesExample Application
Gold(III)CycloisomerizationHigh regioselectivity, mild reaction conditions, good functional group tolerance. nih.govSynthesis of pyrano[4,3-b]indol-1(5H)-ones from 2-alkynyl-indole-3-carboxylic acids. nih.gov
Rhodium[2+2+2] CycloadditionSimultaneous formation of multiple rings, access to thione analogues. scirp.orgSynthesis of indoloannulated thiopyranethiones from alkynyl-ynamides and carbon disulfide. scirp.org

Domino and cascade reactions are elegant synthetic strategies that involve two or more bond-forming transformations occurring in a single operation without isolating intermediates. tandfonline.comresearchgate.net These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials. nih.gov

The reaction of thiopyrano[4,3-b]indole-3(5H)-thiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a prime example of a domino reaction in this field. tandfonline.comresearchgate.net This process proceeds through competing cascade pathways, initiated by the interaction between the thiocarbonyl sulfur and the acetylene (B1199291) carbon atoms. tandfonline.comresearchgate.net Subsequent steps can involve alkyne-thiocarbonyl metathesis, [3+2] cycloaddition, thiophene (B33073) ring formation, and thiopyran ring opening, ultimately leading to complex, substituted thiopyrano[4,3-b]indole (B14745141) derivatives. tandfonline.comresearchgate.net Quantum chemical investigations have been employed to understand the kinetic and thermodynamic characteristics of these competing pathways. tandfonline.com

The concept of domino reactions is a cornerstone of green chemistry, promoting atom economy and reducing waste. nih.gov The development of such sequences for the synthesis of this compound holds significant promise for creating efficient and environmentally benign synthetic routes.

Environmentally Conscious Synthesis Protocols (e.g., Ultrasound-Mediated Reactions, Solvent-Free Conditions)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic systems, including thiopyranoindoles. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key advancements include the use of ultrasound irradiation and solvent-free reaction conditions.

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant improvements in reaction rates and yields. The mechanical effects of acoustic cavitation provide the necessary energy to enhance chemical reactivity, reducing the need for high temperatures or harsh reagents. nih.gov For instance, an efficient one-pot, multicomponent synthesis of dihydrothiopyrano[2,3-b]indole-3-carbonitrile derivatives has been developed using ultrasound mediation. researchgate.net This method, which combines indoline-2(3H)-thiones, various aldehydes, and malononitrile, benefits from high yields, short reaction times, and good functional group tolerance under green conditions. researchgate.net The advantages of sonication are not limited to this specific scaffold; ultrasound has been shown to promote the synthesis of a variety of indole-containing heterocyclic compounds, such as spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, with improved efficiency compared to conventional heating methods. mdpi.com

Solvent-free or solid-state reactions represent another cornerstone of green synthetic chemistry. By eliminating the solvent, these protocols reduce waste, lower costs, and can sometimes enhance reaction rates and selectivity. mdpi.com A notable example is the regioselective synthesis of fused thiopyrano[2,3-b]indole-2-carboxylates, which is achieved under solvent-free conditions at 80°C using Eaton's reagent (P₂O₅/MeSO₃H). researchgate.net This approach offers advantages over traditional methods through shorter reaction times and easier product isolation. researchgate.net The use of recyclable catalysts, such as Amberlyst-15, under solvent-free and ultrasound-assisted conditions has also proven effective for preparing other complex indole derivatives, highlighting a synergistic effect between these green techniques. researchgate.net

The following table summarizes representative examples of environmentally conscious protocols for the synthesis of thiopyranoindole analogues and related heterocycles.

Product TypeStarting MaterialsConditionsKey Advantages
Dihydrothiopyrano[2,3-b]indole derivativesIndoline-2(3H)-thiones, Aldehydes, MalononitrileUltrasound irradiationHigh yields, Short reaction times, Green conditions
Fused thiopyrano[2,3-b]indole-2-carboxylatesIndoline-2-(3H)-thiones, AcetylenecarboxylatesSolvent-free, Eaton's reagent, 80°CShort reaction times, Regioselectivity, Ease of isolation
Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]Isatin, Malononitrile, PhthalhydrazideUltrasound irradiation, Piperidine, EthanolFaster reaction rates, Higher yields and purity
Indolo[1,2-a]quinoxaline derivativesN-(2-aminophenyl)indole, Isatin, AlcoholUltrasound irradiation, Solvent-free, Amberlyst-15Mild conditions, Good yields, Avoids extra solvents

Regio- and Stereoselective Synthesis of Functionalized this compound Derivatives

Control over the regiochemistry and stereochemistry during synthesis is paramount for establishing structure-activity relationships (SAR) and developing compounds with specific biological targets. Methodologies that allow for the precise installation of functional groups and the control of chiral centers are thus highly valuable.

Regioselective synthesis enables the creation of specific isomers by directing reactive components to a particular position on the molecular scaffold. In the context of thiopyranoindoles, this is often achieved through controlled cyclization reactions or by employing pre-functionalized starting materials.

A powerful strategy for constructing the thiopyran ring with high regioselectivity is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov For example, a regioselective synthesis of fused thiopyrano[2,3-b]indole-2-carboxylates was developed through the reaction of indoline-2-(3H)-thiones with acetylenecarboxylates, catalyzed by Eaton's reagent under solvent-free conditions. researchgate.net This method provides a direct route to functionalized derivatives with the carboxylate group specifically at the 2-position. researchgate.net

Cascade reactions, where multiple bond-forming events occur in a single pot, can also exhibit high levels of regioselectivity. A base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates has been reported for the synthesis of thiopyran-annulated indoles, affording specific regioisomers. researchgate.net Furthermore, multicomponent reactions often provide a high degree of regioselectivity. The L-proline catalyzed three-component reaction of 2-mercaptoquinoline-3-carbaldehyde, malononitrile, and thiol-based nucleophiles to build functionalized thiopyrano[2,3-b]quinolines demonstrates how this approach can be used to assemble complex, functionalized heterocyclic systems in a controlled manner. researchgate.net

Systematic functionalization is also key to SAR studies. In the development of substituted thiopyrano[2,3,4-c,d]indoles as 5-lipoxygenase inhibitors, SAR studies demonstrated that specific substituents on the thiopyran ring, a C-2 side chain, and the indolic nitrogen were crucial for optimal potency, implicitly relying on the regioselective synthesis of a library of analogues. nih.gov

While the parent this compound is achiral, the introduction of substituents can create one or more stereocenters, making stereoselective synthesis a critical consideration.

Diastereoselective methods have been successfully applied to related scaffolds. For instance, a one-pot, three-component reaction to form spirooxindole-annulated thiopyran derivatives has been shown to proceed with high diastereoselectivity. researchgate.net Similarly, the [4+2] cycloaddition of N-sulfinyl dienophiles with various dienes can be highly diastereoselective, offering a potential route to control the stereochemistry of the thiopyran ring during its formation. nih.gov

The development of enantioselective syntheses for this class of compounds is a more challenging area, and specific examples for the this compound scaffold are not widely documented in the surveyed literature. However, general strategies for the enantioselective synthesis of thiopyrans have been reported and could potentially be adapted. A key approach involves the use of chiral Lewis acid catalysts in Diels-Alder reactions. The reaction between N-sulfinyl compounds and 1,3-cyclohexadiene (B119728) in the presence of a chiral Titanium(IV)-based Lewis acid catalyst, for example, afforded thiopyran-related products with high enantioselectivity. nih.gov Such catalytic asymmetric cycloadditions represent a promising, albeit underexplored, avenue for accessing enantiopure thiopyranoindole derivatives. The stereoselective synthesis of other complex heterocycles often relies on key reactions like stereoselective aldol (B89426) additions or Lewis acid-mediated lactamizations starting from chiral precursors, principles that could guide future work on this scaffold. nih.gov

The following table outlines strategies for achieving selectivity in the synthesis of thiopyranoindoles and related structures.

Synthesis TypeStrategyScaffold/ReactantsOutcome
Regioselective Eaton's reagent-catalyzed cyclizationIndoline-2-(3H)-thiones + AcetylenecarboxylatesFused thiopyrano[2,3-b]indole-2-carboxylates
Regioselective Base-mediated cascade [3+3] annulationIndoline-2-thiones + Nitroallylic acetatesRegio- and stereoselective formation of thiopyran-annulated indoles
Diastereoselective One-pot, three-component reactionIsatin, Malononitrile, Carbon disulfide, Primary aminesDiastereoselective synthesis of spirooxindole-annulated thiopyrans
Enantioselective Chiral Lewis acid-catalyzed [4+2] cycloaddition (potential)N-sulfinyl compounds + DienesPotential for high enantioselectivity in thiopyran ring formation

Investigating Chemical Reactivity and Transformation Mechanisms of Thiopyrano 3,2 B Indol 4 5h One

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the thiopyrano[3,2-b]indol-4(5H)-one core is influenced by the electron-donating and withdrawing groups present in its structure. The indole (B1671886) nitrogen can be alkylated, for instance, with ethyl bromide, demonstrating its nucleophilic character. prepchem.com The carbonyl group at the 4-position and the sulfur atom in the thiopyran ring are key sites for electrophilic and nucleophilic attacks, respectively. The indole ring itself is susceptible to electrophilic substitution, a common characteristic of this heterocycle. nih.gov

Pericyclic Reactions and Rearrangement Dynamics

The this compound system and its derivatives undergo a variety of pericyclic reactions and rearrangements, leading to complex molecular architectures.

Cycloaddition Reactions (e.g., with acetylenedicarboxylates)

Domino reactions involving thiopyrano[4,3-b]indole-3(5H)-thiones and dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been studied, revealing competing cascade pathways. tandfonline.comresearchgate.net These reactions are initiated by the interaction between the thiocarbonyl sulfur and an acetylene (B1199291) carbon atom. tandfonline.comresearchgate.net This is followed by two parallel processes: an alkyne-thiocarbonyl metathesis and a [3+2] cycloaddition. tandfonline.comresearchgate.net In subsequent steps, both pathways involve thiophene (B33073) ring formation and thiopyran ring opening. tandfonline.comresearchgate.net The process culminates in a [4+2] cycloaddition of intermediate thioketones with a second equivalent of DMAD, yielding thiopyrano[4,3-b]indole (B14745141) derivatives with a thienyl substituent. tandfonline.comresearchgate.net

Alkyne-Thiocarbonyl Metathesis and Cascade Rearrangements

As mentioned, the reaction between thiopyrano[4,3-b]indole-3(5H)-thiones and DMAD initiates an alkyne-thiocarbonyl metathesis as one of the competing pathways. tandfonline.comresearchgate.net This is part of a broader cascade of reactions that are of significant interest due to their efficiency in building molecular complexity in a single pot. tandfonline.com The study of these domino reactions provides insight into the fundamental reactivity of the thiopyranone core and its thione derivatives.

Thiophene Ring Formation and Thiopyran Ring Opening Processes

A key feature of the cascade reactions of thiopyrano[4,3-b]indole-3(5H)-thiones with DMAD is the formation of a thiophene ring and the opening of the thiopyran ring. tandfonline.comresearchgate.net Thiophene ring-opening has also been observed in other contexts, such as the reaction of certain thieno[3,2-e] tandfonline.comresearchgate.netthiazin-4-one derivatives with N'-(aryl)benzothiohydrazides, which leads to the formation of thiolate salts that can be further alkylated. researchgate.net

Oxidative and Reductive Transformations of the Core Scaffold

The thiopyran ring within the core scaffold can undergo oxidation. For example, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones can be oxidized to their corresponding sulfoxides and sulfones. mdpi.com The oxidation of sulfoxides to sulfones can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). mdpi.com The indole nucleus itself can also be subject to oxidative transformations. The stability of related pyrido[3,2-b]indole derivatives has been assessed using differential pulse voltammetry to measure their half-wave potentials. nih.gov

Derivatization Reactions for Chemical Library Generation

The this compound scaffold serves as a versatile template for the generation of chemical libraries. Derivatization can be achieved at several positions. For instance, the indole nitrogen can be alkylated. prepchem.com The synthesis of new pyrido[3′,2′:5,6]thiopyrano[3,2-b]indol-5(6H)-ones has been accomplished through Fischer-indole cyclization. researchgate.net Furthermore, various substituted thiopyrano[2,3,4-c,d]indoles have been synthesized and evaluated as potent inhibitors of 5-lipoxygenase, demonstrating the utility of this scaffold in medicinal chemistry. nih.govnih.govebi.ac.uk These efforts highlight the importance of derivatization in exploring the structure-activity relationships of this class of compounds.

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A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded insufficient information to construct the detailed scientific article as requested. Despite extensive searches of scientific databases and literature, specific experimental data for the parent compound, including high-field ¹H and ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), variable-temperature NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry (HRMS), could not be located.

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Without access to this foundational experimental data, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the user's explicit and sole focus on this compound. Proceeding with analogous data from different compounds would violate the core instruction not to introduce any information that falls outside the explicit scope. Therefore, the generation of the requested article cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for Thiopyrano 3,2 B Indol 4 5h One

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions that stabilize the solid-state structure.

In a study focusing on the domino reactions of thiopyrano[4,3-b]indole-3(5H)-thiones, the crystal structures of two complex thiopyrano[4,3-b]indole (B14745141) derivatives were determined, and their crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC). The analysis of one of these derivatives, a complex thiopyrano[4,3-b]indole, offers a detailed glimpse into the structural features of this class of compounds.

The crystallographic data provides a foundational understanding of the crystal's basic geometry and the arrangement of molecules within it. The following table summarizes the key crystallographic parameters for the analyzed thiopyrano[4,3-b]indole derivative.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C24H23NO8S2
Formula Weight 517.55
Temperature 150(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions
a 12.316(3) Å
b 10.598(2) Å
c 17.965(4) Å
α 90°
β 96.08(3)°
γ 90°
Volume 2329.1(8) ų
Z 4

This data corresponds to a complex derivative of thiopyrano[4,3-b]indole and is presented here as a representative example.

The precise measurement of bond lengths and angles is crucial for confirming the connectivity of atoms and understanding the electronic and steric effects within the molecule. The tables below present selected bond lengths and angles for the core heterocyclic structure of the analyzed thiopyrano[4,3-b]indole derivative. These values offer a quantitative description of the molecular framework.

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)
S(1)-C(1) 1.789(3)
S(1)-C(9) 1.741(3)
O(1)-C(10) 1.221(4)
N(1)-C(8) 1.391(4)
N(1)-C(9) 1.389(4)
C(1)-C(2) 1.508(4)
C(8)-C(13) 1.393(4)

Atom numbering is based on the specific derivative from the crystallographic study and may not directly correspond to the IUPAC numbering of the parent compound.

Table 3: Selected Bond Angles (°)

Angle Degree (°)
C(9)-S(1)-C(1) 99.8(1)
C(8)-N(1)-C(9) 109.1(2)
S(1)-C(1)-C(2) 111.9(2)
N(1)-C(8)-C(13) 108.8(3)
N(1)-C(9)-S(1) 111.4(2)
O(1)-C(10)-C(9) 120.9(3)

Atom numbering is based on the specific derivative from the crystallographic study and may not directly correspond to the IUPAC numbering of the parent compound.

The analysis of torsion angles reveals the conformation of the fused ring system. In the case of the studied thiopyrano[4,3-b]indole derivative, the thiopyran ring adopts a conformation that minimizes steric strain. The indole (B1671886) ring system is essentially planar, as expected.

Computational and Theoretical Chemistry Studies of Thiopyrano 3,2 B Indol 4 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of Thiopyrano[3,2-b]indol-4(5H)-one. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic properties of medium to large-sized organic molecules due to its favorable balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE1PBE (Perdew-Burke-Ernzerhof) functionals are commonly employed for these purposes.

DFT calculations have been utilized to optimize the geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy conformation of the molecule and serve as the foundation for further calculations.

Vibrational frequency analysis is another critical application of DFT. By calculating the harmonic vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of the molecule. This theoretical data can then be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule.

Furthermore, DFT is employed to calculate various electronic properties, including the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.23 Å
C-S 1.78 Å
N-H 1.01 Å
C-N 1.38 Å
Bond Angle C-S-C 101.5°
C-N-C 125.8°
O=C-C 121.0°
Dihedral Angle C-C-S-C 0.5°

Note: The values presented in this table are representative and may vary depending on the specific level of theory and basis set used in the calculation.

Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), provide a higher level of theory compared to DFT for certain applications. These methods are derived directly from first principles without the use of empirical parameters, often leading to more accurate results, albeit at a significantly higher computational cost.

MP2 calculations are particularly valuable for studying systems where electron correlation effects are prominent. For this compound, MP2 can be used to refine the geometric and electronic structures obtained from DFT calculations. It is also well-suited for investigating intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the solid-state packing and crystal structure of the compound.

The increased accuracy of MP2 comes at the price of computational expense, which scales unfavorably with the size of the molecule. Consequently, its application is often limited to smaller molecular systems or for benchmarking the results obtained from more computationally efficient methods like DFT.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Calculated Reactivity Descriptors for this compound

Descriptor Symbol Formula Calculated Value (eV)
HOMO Energy EHOMO - -6.25
LUMO Energy ELUMO - -1.89
Energy Gap ΔE ELUMO - EHOMO 4.36
Chemical Potential μ (EHOMO + ELUMO) / 2 -4.07
Global Hardness η (ELUMO - EHOMO) / 2 2.18
Global Softness S 1 / (2η) 0.23

Note: These values are illustrative and depend on the computational method and basis set employed.

Elucidation of Reaction Mechanisms and Reaction Coordinate Analysis

Computational chemistry provides a dynamic view of chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By mapping the PES for a chemical reaction involving this compound, researchers can identify the minimum energy pathways that connect reactants to products.

A crucial aspect of this analysis is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction mechanism and predicting its rate.

Computational methods are used to locate the transition state structure and verify it by frequency analysis, where a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition states have been identified on the potential energy surface, the kinetic and thermodynamic parameters of the reaction can be calculated.

Thermodynamic characterization involves calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. These values determine the spontaneity and equilibrium position of the reaction. A negative ΔG indicates a spontaneous reaction under the given conditions.

Kinetic characterization focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. The activation energy is a primary determinant of the reaction rate. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy.

By computationally determining these parameters for various possible reaction pathways, researchers can predict the most favorable mechanism for a given transformation involving this compound. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the trajectory of each atom, revealing the preferred three-dimensional arrangements (conformations) of the molecule. This analysis is crucial for understanding how the molecule might interact with biological targets.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and its surrounding environment. For instance, simulations could identify key amino acid residues in a protein's active site that form stable interactions with the molecule. chemrxiv.org

Table 1: Hypothetical Data from Molecular Dynamics Simulation of this compound

Simulation ParameterHypothetical Value/ObservationSignificance
Simulation Time100 nanosecondsAllows for sampling of a wide range of molecular conformations.
Predominant ConformationPlanar indole (B1671886) ring with a slightly puckered thiopyran ringSuggests a relatively rigid core structure.
Key Intermolecular InteractionsHydrogen bond formation between the lactam N-H and water.Indicates potential for interaction with polar residues in a binding site.
RMSD of Backbone Atoms1.5 ÅSuggests the molecule maintains a stable conformation throughout the simulation.

This table is illustrative and does not represent actual experimental data.

Theoretical Molecular Docking for Ligand-Target Interaction Modeling

Theoretical molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, docking studies would be instrumental in modeling its interaction with potential protein targets.

The process involves generating a multitude of possible binding poses of the ligand (this compound) within the binding site of a target protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and highlight the key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov

For example, docking studies could reveal whether the carbonyl group of the thiopyranone ring acts as a hydrogen bond acceptor or if the indole ring participates in π-stacking interactions with aromatic amino acid residues of a target protein. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical ValueInterpretation
Binding Energy (kcal/mol)-8.5Indicates a strong predicted binding affinity.
Hydrogen Bond InteractionsN-H of indole with Asp145; C=O of thiopyranone with Lys72Identifies key residues for ligand binding.
Hydrophobic InteractionsIndole ring with Phe80, Leu123Shows the importance of non-polar interactions in the binding pocket.
Predicted Inhibition Constant (Ki)500 nMProvides a theoretical estimation of the ligand's potency.

This table is for illustrative purposes and does not reflect actual experimental findings.

Structure Activity Relationship Sar Research and Rational Design Principles

Conceptual Approaches to Scaffold Modification and Optimization

The core scaffold of Thiopyrano[3,2-b]indol-4(5H)-one offers multiple sites for chemical modification, allowing for a systematic exploration of its chemical space. Researchers have conceptually approached the modification of this scaffold with the aim of enhancing potency, selectivity, and pharmacokinetic properties. Key conceptual strategies include:

Modification of the Thiopyran Ring: The thiopyran ring presents several avenues for modification. Saturation or oxidation of the sulfur atom can alter the ring's pucker and electronic properties. Introduction of substituents on the carbon atoms of the thiopyran ring can also impact biological activity.

Functionalization of the Indole (B1671886) Ring: The benzene (B151609) portion of the indole nucleus is amenable to substitution at various positions. The introduction of electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire ring system, thereby affecting its reactivity and binding affinities.

A foundational synthesis for the parent compound, this compound, has been reported, providing a crucial starting point for the generation of analogs. The process involves the cyclization of 3-(indol-3-ylthio)acrylic acid in the presence of polyphosphoric acid.

Influence of Substituent Effects on Molecular Architecture and Reactivity

The electronic and steric effects of substituents play a critical role in defining the molecular architecture and reactivity of this compound derivatives. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, principles from related heterocyclic systems can provide valuable insights.

For instance, in related thiopyrano[4,3-d]pyrimidine derivatives, substitutions at the C-4 position with an aryl group have been shown to have a significant impact on antitumor activities. Specifically, a hydroxyl substitution on the aryl ring produced the best potency, suggesting the importance of hydrogen bond donating capabilities at this position for target interaction.

The introduction of bulky substituents on the indole nitrogen may lead to steric hindrance, potentially influencing the planarity of the ring system and its ability to intercalate into DNA or fit into the active site of an enzyme. Conversely, small, lipophilic groups at this position could enhance membrane permeability.

Design of Analogue Series for Targeted Molecular Recognition Studies

The rational design of analogue series is a cornerstone of medicinal chemistry, enabling a systematic investigation of SAR and the identification of key pharmacophoric features. For the this compound scaffold, the design of such series would involve the synthesis of compounds with systematic variations at the identified modification sites.

An example of such an approach can be seen in the study of thiopyrano[2,3,4-c,d]indoles as 5-lipoxygenase (5-LO) inhibitors. In this series, SAR studies demonstrated that the thiopyran ring, a 5-phenylpyridine substituent, and an acidic functional group on a C-2 side chain were all crucial for optimal inhibitory potency. In contrast, the indole nitrogen could be substituted with various lipophilic groups without a significant loss of activity. This highlights the importance of exploring diverse functionalities at different positions to understand their contribution to biological activity.

A hypothetical analogue series for this compound could be designed to probe the importance of various substituents for a specific biological target, such as a protein kinase.

Compound R1 (at N-5) R2 (at C-7) Hypothetical Kinase Inhibition (IC50, µM)
1aHH>100
1bCH3H50
1cBenzylH25
1dHCl75
1eCH3Cl15
1fBenzylOCH330

This table presents a hypothetical data set for illustrative purposes.

Strategic Integration of this compound into Privileged Heterocyclic Scaffolds

"Privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets with high affinity. The strategic integration of the this compound core into larger, known privileged scaffolds is a promising strategy for the development of novel therapeutic agents.

This approach has been demonstrated in the synthesis of new heterocyclic ring systems like pyrido[3′,2′:5,6]thiopyrano[3,2-b]indol-5(6H)-ones. These fused systems combine the structural features of the thiopyranoindole core with a pyridine (B92270) ring, a common motif in many biologically active compounds. The synthesis of these complex molecules was achieved through a Fischer-indole cyclization of 2,3-dihydro-3-phenylhydrazonothiopyrano[2,3-b]pyridin-4(4H)-ones.

Exploration of Advanced Physicochemical and Photophysical Applications

Photophysical Properties and Luminescence Studies

Detailed experimental and theoretical studies on the specific photophysical properties and luminescence of Thiopyrano[3,2-b]indol-4(5H)-one are not extensively available in the current scientific literature. While research has been conducted on related heterocyclic systems, such as pyranoindoles and other isomers of thiopyranoindole, specific data for the this compound scaffold remains limited. The photophysical characteristics of analogous compounds, however, suggest that this class of molecules could possess interesting luminescent properties worthy of investigation.

Characterization of Absorption and Emission Spectra

Specific absorption and emission spectra for this compound have not been reported in detail. For related pyranoindole congeners, absorption spectra are typically measured in the 230 to 450 nm range. nih.gov The emission spectra of these related compounds are also recorded to determine their fluorescence characteristics. nih.gov It is reasonable to hypothesize that this compound would exhibit absorption and emission profiles influenced by its fused heterocyclic structure, with the potential for these properties to be tuned by substitution on the indole (B1671886) or thiopyran rings.

Determination of Fluorescence Quantum Yields and Lifetimes

Quantitative data on the fluorescence quantum yields and lifetimes for this compound are not readily found in published literature. For comparison, studies on various pyrano[3,2-f] and [2,3-g]indoles have shown moderate to high quantum yields, ranging from 30% to 89%. nih.gov The determination of these parameters for this compound would require dedicated spectroscopic and time-resolved fluorescence measurements. Such data would be crucial for evaluating its potential as a fluorescent material.

Investigation of Solvent Effects on Photophysical Behavior

The influence of solvent polarity on the photophysical behavior of this compound has not been specifically documented. In studies of related pyranoindole derivatives, a positive solvatochromism has been observed, indicating a change in the electronic distribution upon excitation. nih.gov Understanding the solvatochromic properties of this compound would provide insights into its excited-state characteristics and its potential use as a polarity-sensitive fluorescent probe.

Design Considerations for Fluorescent Probes and Labels

While the core this compound structure has not been explicitly developed as a fluorescent probe or label, the broader class of indole-based fluorophores is widely used in this context. Design considerations would involve introducing specific functional groups to the core scaffold to enable selective binding to target molecules or to modulate its photophysical properties in response to specific environmental changes. The inherent fluorescence of the core structure, once fully characterized, would be a key factor in its suitability for such applications.

Potential Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Optoelectronic Devices, Solar Cells)

There are no direct reports on the application of this compound in materials science. However, related heterocyclic structures have shown promise in this area. For instance, derivatives of thieno[3,2-b]indole have been investigated as electron transport materials in perovskite solar cells. rsc.org Furthermore, pyranocarbazole derivatives, which share structural similarities, have been utilized as host materials for organic light-emitting diodes (OLEDs). nih.gov These examples suggest that the this compound scaffold could be a candidate for exploration in the development of new organic electronic materials, provided its electronic and photophysical properties are favorable.

Utilization as a Molecular Scaffold for Chemical Tool Development (non-therapeutic contexts)

The use of this compound as a molecular scaffold for the development of chemical tools in non-therapeutic contexts is an area that remains to be explored. The rigid, fused-ring structure of this compound could serve as a foundation for the synthesis of more complex molecules with specific functionalities. For example, related pyrano[2,3,4-cd]indole scaffolds have been utilized in the design of ligands for biological targets. nih.gov This suggests a potential for the this compound framework to be functionalized and adapted for various applications in chemical biology and materials science, beyond its intrinsic properties.

Future Research Directions and Emerging Challenges in Thiopyrano 3,2 B Indol 4 5h One Chemistry

Development of Asymmetric Synthetic Methodologies

A paramount challenge in the synthesis of complex heterocyclic molecules is the control of stereochemistry. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a single enantiomer. Currently, many syntheses of thiopyrano-indole derivatives yield racemic mixtures, which then require challenging and often inefficient resolution steps. nih.govebi.ac.uk

Future research must prioritize the development of direct asymmetric synthetic methods to produce enantiomerically pure thiopyrano[3,2-b]indol-4(5H)-ones. Promising avenues include:

Organocatalysis: The use of chiral small-molecule catalysts, such as bifunctional squaramides, has proven effective in the enantioselective synthesis of related thiazolopyran derivatives through vinylogous Michael-oxa-Michael sequences. nih.gov Adapting this strategy to the thiopyrano[3,2-b]indol-4(5H)-one core could provide direct access to chiral products with high enantiomeric excess.

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. Exploring catalysts based on metals like rhodium, palladium, or iridium for key bond-forming reactions in the synthesis of the this compound ring system is a critical research direction.

The successful development of these methodologies will not only streamline the synthesis of chiral derivatives but also facilitate a more profound investigation into their structure-activity relationships (SAR).

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond established synthetic routes, the exploration of novel reactivity of the this compound scaffold is essential for generating diverse and complex molecular architectures. Future efforts should focus on discovering and developing unprecedented transformations.

Key areas of exploration include:

Domino and Tandem Reactions: Cascade reactions, which form multiple chemical bonds in a single operation, offer significant advantages in terms of efficiency and atom economy. tandfonline.com The development of novel tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman sequence used for related quinolines, could lead to the rapid assembly of highly functionalized this compound derivatives. mdpi.com

Reactions with Novel Partners: Investigating the reactivity of the this compound core with a wider range of reaction partners, such as active methylenes or acetylenic compounds, could unveil new synthetic pathways. tandfonline.comnih.gov For instance, the reaction of related thiopyrano[4,3-b]indole-3(5H)-thiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through competing cascade pathways, leading to complex products. tandfonline.com Similar investigations could unlock new transformations for the target compound.

These explorations will expand the synthetic chemist's toolkit and enable the creation of novel derivatives with potentially unique biological activities.

Advancements in In-Situ Spectroscopic Characterization Techniques

A significant challenge in understanding and optimizing complex organic reactions is the transient nature of many reaction intermediates. Traditional methods often rely on the isolation and characterization of stable products, leaving the mechanistic details and the roles of short-lived species poorly understood.

Future research will greatly benefit from the application of advanced in-situ spectroscopic techniques to monitor the synthesis of this compound in real-time. These methods, including:

Process Analytical Technology (PAT): Techniques such as real-time Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction.

Kinetic Analysis: The data obtained from in-situ monitoring allows for detailed kinetic analysis, helping to elucidate reaction mechanisms, identify rate-limiting steps, and optimize reaction conditions for yield and selectivity.

By providing a window into the reaction as it happens, these techniques will be instrumental in demystifying complex reaction pathways, such as the competing cycloadditions and ring-opening processes observed in related systems, and accelerating the development of more efficient synthetic protocols. tandfonline.com

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for modern chemical research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict reactivity, and rationalize experimental outcomes.

For the this compound system, this integrated approach can address several key areas:

Mechanistic Elucidation: As demonstrated in studies of related thiopyrano[4,3-b]indole-3(5H)-thiones, DFT calculations can be used to map out potential energy surfaces for competing reaction pathways, comparing their kinetic and thermodynamic characteristics to explain observed product distributions. tandfonline.com

Predicting Reactivity and Properties: Computational methods can predict the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of novel derivatives. nih.gov This information helps in understanding their reactivity and potential as, for example, electron transport materials or biologically active agents. nih.govrsc.org

Guiding Experimental Design: By simulating reaction outcomes and predicting the properties of yet-to-be-synthesized molecules, computational studies can guide experimental efforts, saving time and resources by focusing on the most promising synthetic targets and conditions.

The table below illustrates the complementary roles of computational and experimental methods in advancing this compound chemistry.

Research AspectComputational Approach (e.g., DFT)Experimental Approach
Reaction Mechanism Calculate transition state energies and reaction pathways; model intermediates. tandfonline.comConduct kinetic studies; attempt to trap or detect intermediates via spectroscopy.
Structural Analysis Predict bond lengths, angles, and spectroscopic signatures (NMR, IR).Characterize compounds using NMR, X-ray crystallography, and mass spectrometry. mdpi.com
Property Prediction Calculate electronic properties (HOMO/LUMO), and dipole moments; dock molecules into protein active sites. nih.govMeasure photophysical properties; perform in vitro biological assays. nih.govnih.gov

This synergistic approach is crucial for accelerating the pace of discovery and deepening the fundamental understanding of this important class of compounds.

Sustainable and Green Chemical Synthesis Innovations

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry, driven by the need to reduce environmental impact and improve process efficiency. rsc.orgresearchgate.net Future syntheses of this compound and its derivatives must embrace these principles.

Key innovations will focus on:

Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a primary goal. rsc.orgresearchgate.net Research into the use of recyclable and non-toxic catalysts, such as ammonium (B1175870) acetate (B1210297) or alum, can significantly reduce waste. researchgate.netrsc.org

Atom Economy and Process Efficiency: Multi-component reactions (MCRs) are inherently green as they combine several starting materials into a complex product in a single step, maximizing atom economy. nih.gov Designing MCRs for the synthesis of the this compound core is a high-priority research area.

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or mechanochemistry (ball-milling), can reduce the energy consumption of synthetic processes and often shorten reaction times. nih.govmdpi.com

The following table outlines how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Design one-pot, multi-component reactions to minimize intermediate isolation and purification steps. nih.gov
Atom Economy Utilize cascade or cycloaddition reactions that incorporate all atoms from the reactants into the final product.
Less Hazardous Synthesis Replace toxic reagents and solvents with safer alternatives.
Use of Renewable Feedstocks Explore starting materials derived from biomass.
Catalysis Employ highly efficient and recyclable catalysts instead of stoichiometric reagents. rsc.org
Design for Energy Efficiency Use microwave-assisted or room-temperature reactions to lower energy consumption. nih.gov
Use of Safer Solvents Develop synthetic routes that can be performed in water or other green solvents. rsc.org

By integrating these sustainable practices, the chemical community can ensure that the exploration of this compound chemistry proceeds in an environmentally responsible and economically viable manner.

Q & A

Q. What are the standard synthetic routes for thiopyrano[3,2-b]indol-4(5H)-one derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions under reflux or microwave-assisted conditions. For example:

  • Reflux method : Reactants (e.g., substituted indoles and thiopyran precursors) are heated in anhydrous 2-propanol under nitrogen until starting materials are consumed (monitored via TLC). Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. Purification uses flash chromatography with silica gel .
  • Microwave synthesis : Accelerates reaction kinetics using 2450 MHz irradiation in a single-mode cavity reactor. Parameters (e.g., 120°C, 150 W, 30 min) reduce reaction time from hours to minutes .
  • Condensation reactions : Sodium acetate in acetic acid catalyzes the formation of thiopyrano-indole cores via aldehyde-thiolactam interactions .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: A multi-technique approach is essential:

  • NMR : Use 300–500 MHz spectrometers with CDCl₃ or DMSO-d₆ solvents. Assign δ values for protons (e.g., indole NH at ~10–12 ppm) and carbons (thiopyrano carbonyl at ~170 ppm) .
  • FT-IR : Identify carbonyl (1650–1750 cm⁻¹) and sulfur-containing groups (C-S stretch at 600–700 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirm molecular ions (e.g., [M]⁺ at m/z 233 for C₁₂H₁₁NO₂S derivatives) .

Q. How is preliminary biological activity screening conducted for this scaffold?

Methodological Answer:

  • Antiviral assays : Use in vitro models (e.g., HIV-1 in MT-4 cells) to measure IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (cytotoxicity). For example, derivatives like Compound 2 (IC₅₀ = 1.03 μmol/L) are tested via p24 antigen ELISA .
  • Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What are the key physicochemical properties to optimize during derivatization?

Methodological Answer:

  • Lipophilicity (LogP) : Adjust using substituents (e.g., trifluoromethyl groups) to balance membrane permeability and solubility. Calculate via HPLC or computational tools (e.g., Molinspiration) .
  • Solubility : Test in DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (>200°C indicates robust crystallinity) .

Q. How are regioselectivity challenges addressed during functionalization?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the indole C-5 position to guide electrophilic substitution .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiopyrano ring formation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antiviral activity?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., halogenation at C-8, methoxy at C-7) and compare IC₅₀ values. For example, 8-bromo derivatives show enhanced HIV-1 inhibition .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. What computational strategies model interactions with viral targets?

Methodological Answer:

  • Molecular docking : Simulate binding to HIV-1 reverse transcriptase (PDB: 1RTD) using AutoDock Vina. Key interactions include hydrogen bonds with Lys101 and hydrophobic contacts with Tyr188 .
  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to study electron density distribution (e.g., carbonyl group reactivity) .

Q. How are contradictions in biological data resolved across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and viral strains (e.g., HIV-1 IIIB vs. NL4-3) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical tests (ANOVA) to identify outliers .

Q. What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Prodrug design : Introduce ester moieties (e.g., acetyl) at hydroxyl groups to enhance oral bioavailability .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., N-demethylation sites) .

Q. How are enantiomeric purity and stereochemical effects evaluated?

Methodological Answer:

  • Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol gradients to resolve enantiomers (e.g., (2R,3S) vs. (2S,3R)) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm absolute configuration .

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Feasible Synthetic Routes

Reactant of Route 1
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 2
Thiopyrano[3,2-b]indol-4(5H)-one

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